



# Application Notes and Protocols for dBRD9 ChIP-seq: Identifying BRD9 Target Genes

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to identify the genome-wide binding sites of the Bromodomain-containing protein 9 (BRD9) after targeted degradation with **dBRD9**, a proteolysis-targeting chimera (PROTAC). This protocol is intended for researchers seeking to elucidate the functional genomics of BRD9 and identify its direct target genes.

#### Introduction

BRD9 is a member of the non-canonical SWI/SNF (BAF) chromatin remodeling complex and functions as an epigenetic reader, recognizing acetylated lysine residues on histones.[1] Its involvement in the regulation of gene expression has implicated it in various diseases, including cancer.[2][3] The development of PROTACs, such as **dBRD9**, which induce the targeted degradation of BRD9, offers a powerful tool to study its function.[4] By coupling **dBRD9** treatment with ChIP-seq, researchers can effectively map the genomic locations where BRD9 is depleted, thereby revealing its direct target genes and downstream signaling pathways.

# **Quantitative Data Summary**

The following tables summarize quantitative data from representative BRD9 ChIP-seg studies.



Table 1: Genome-wide Distribution of BRD9 Binding Sites in Human Embryonic Stem Cells (hESCs)

Feature	Number of Peaks	Percentage of Total Peaks
Near Transcription Start Sites (TSS, ± 2 kb)	3,372	~45%
Other Genomic Regions (Intergenic, Intronic, etc.)	4,122	~55%
Total High-Confidence Peaks	7,494	100%

Data derived from a study on BRD9 function in hESCs.[5]

Table 2: Cell-Type Specificity of BRD9 Binding Sites in Cancer Cell Lines

Cell Line	Cell-Type Specific Peaks	Common Peaks (with HeLa)	Total Peaks
U937 (Histiocytic Lymphoma)	2,656	1,272	3,928
HeLa (Cervical Cancer)	3,158	1,272	4,430

This table illustrates that while BRD9 has common binding sites across different cell types, a significant portion of its genomic occupancy is cell-type specific, with a preference for putative enhancer regions in a cell-specific context.[3]

## **Experimental Protocols**

This protocol is adapted for a starting material of 5 to 10 million cells per ChIP experiment.

#### Part 1: Cell Treatment with dBRD9

 Cell Culture: Culture cells of interest (e.g., OPM2 multiple myeloma cells) under standard conditions to ~80% confluency.



- dBRD9 Treatment: Treat cells with 100 nM dBRD9-A or a vehicle control (e.g., DMSO) for a
  desired time course, for instance, 6 or 24 hours, to induce BRD9 degradation.[6]
- Cell Harvesting: After incubation, harvest the cells for the ChIP-seq procedure.

## Part 2: Chromatin Immunoprecipitation (ChIP)

- Cross-linking:
  - Resuspend the cell pellet in phosphate-buffered saline (PBS).
  - Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.[6]
  - Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes at room temperature.
  - Wash the cells twice with ice-cold PBS.
- Cell Lysis and Chromatin Shearing:
  - Lyse the cells using a suitable lysis buffer containing protease inhibitors.
  - Isolate the nuclei.
  - Resuspend the nuclear pellet in a shearing buffer.
  - Fragment the chromatin to an average size of 200-500 bp. This can be achieved through:
    - Enzymatic Digestion: Use an enzyme such as Micrococcal Nuclease (MNase) for a controlled digestion.
    - Sonication: Utilize a sonicator with optimized settings for your cell type.
- Immunoprecipitation:
  - Pre-clear the chromatin lysate with Protein A/G magnetic beads to reduce non-specific binding.



- Incubate the pre-cleared chromatin overnight at 4°C with an anti-BRD9 antibody or a negative control IgG.
- Add Protein A/G magnetic beads to capture the antibody-chromatin complexes. Incubate for at least 2 hours at 4°C.[6]

#### Washing:

- Wash the beads sequentially with a series of low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.[7]
- Finally, wash the beads with a TE buffer.
- · Elution and Reverse Cross-linking:
  - Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO<sub>3</sub>).
  - Reverse the cross-links by incubating at 65°C for several hours or overnight in the presence of high salt.

#### DNA Purification:

- Treat the samples with RNase A to remove RNA and then with Proteinase K to digest proteins.[4]
- Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.[4]

### Part 3: Library Preparation and Sequencing

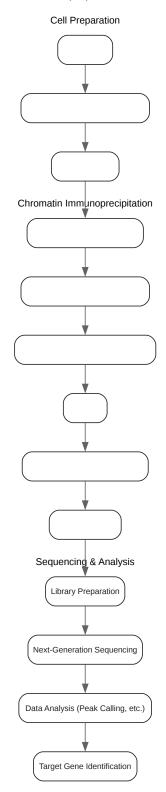
- Library Preparation: Prepare a sequencing library from the purified ChIP DNA and input control DNA according to the manufacturer's instructions for your chosen next-generation sequencing (NGS) platform (e.g., Illumina).
- Sequencing: Perform high-throughput sequencing of the prepared libraries.

## **Visualizations**



# **Experimental Workflow**

dBRD9 ChIP-seq Experimental Workflow

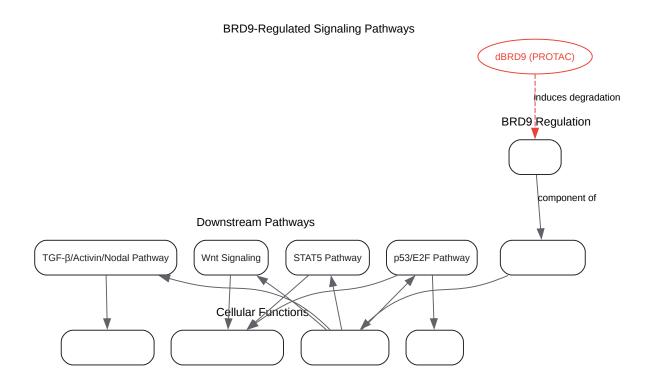


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Caption: Workflow for identifying BRD9 target genes using dBRD9 ChIP-seq.

## **BRD9 Signaling Pathways**



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Caption: BRD9's role in signaling pathways and cellular functions.

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